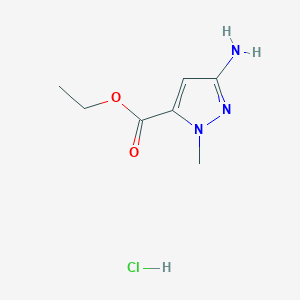
lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) is a useful research compound. Its molecular formula is C24H18F12N12P2Ru and its molecular weight is 865.5. The purity is usually 95.
BenchChem offers high-quality lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is involved in water oxidation catalysis . The compound is part of a class of ruthenium complexes that have been synthesized and investigated for their water oxidation catalytic properties .
Mode of Action
The compound interacts with its targets through a process involving electron transfer reactions . The spin-allowed metal–ligand charge transfer (MLCT) transitions are particularly important in this interaction . The compound’s mode of action is also influenced by its structure, which allows for the coordination of water molecules in certain states .
Biochemical Pathways
The compound affects the biochemical pathway of water oxidation. This process involves a proton-coupled two-electron, two-proton process with the formation of an Ru(IV)O moiety, followed by one electron oxidation and water nucleophilic attack . The compound’s role in this pathway contributes to its function as a water oxidation catalyst .
Result of Action
The result of the compound’s action is the enhancement of the water oxidation process . This can be quantified in terms of turnover number (TON) and turnover frequency (TOF), which are higher for this compound than for some benchmark species .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other substances . For example, the water oxidation process it catalyzes has been investigated at pH less than 8
Properties
CAS No. |
80907-56-8 |
|---|---|
Molecular Formula |
C24H18F12N12P2Ru |
Molecular Weight |
865.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



